3-アジドプロパノエート-N-ヒドロキシスクシンイミドエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-azidopropanoate-N-hydroxysuccinimide ester is a small molecule reagent . It is a versatile reactive reagent that has a significant impact on bioconjugation and cross-linking applications . It is deeply embedded in the synthetic mechanism of drug delivery systems, effectively achieving precise targeted release of therapeutic drugs .

Synthesis Analysis

3-Azidopropanoic acid NHS ester is an azidopropanoic acid linker that contains an NHS ester group . The azide group can undergo copper-catalyzed Click Chemistry reactions with alkyne, DBCO, and BCN . The NHS ester can react with other primary amines to label proteins and antibodies .Molecular Structure Analysis

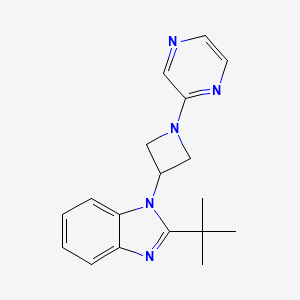

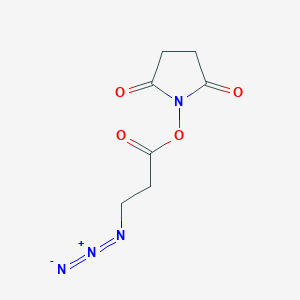

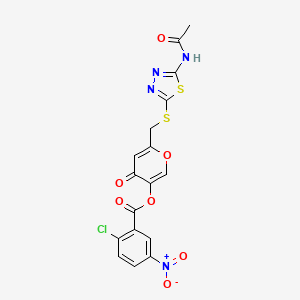

The molecular formula of 3-azidopropanoate-N-hydroxysuccinimide ester is C7H8N4O4 . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3-azidopropanoate . The canonical SMILES is C1CC(=O)N(C1=O)OC(=O)CCN=[N+]=[N-] .Chemical Reactions Analysis

NHS esters are widely used for chemical cross-linking of lysine residues in proteins . Reaction products of NHS esters were observed not only with lysines, but also with serines, tyrosines, and threonines .Physical And Chemical Properties Analysis

The molecular weight of 3-azidopropanoate-N-hydroxysuccinimide ester is 212.16 . It is soluble in DMSO, DCM, DMF . It appears as a solid powder .科学的研究の応用

- N3-C2-NHSエステルは、アジド官能基を持つため、バイオ直交化学で広く使用されています。これは、銅触媒アジド-アルキン環状付加(CuAAC)または歪み促進アジド-アルキン環状付加(SPAAC)を介して、アルキンまたはシクロオクチン基と選択的に反応します。 これらのクリック反応により、タンパク質、核酸、脂質などの生体分子の部位特異的な標識が可能になり、ネイティブな細胞プロセスを妨げません .

- ADCリンカーとして、N3-C2-NHSエステルは、細胞毒性薬を抗体に結合させることを容易にします。これは、薬物ペイロードを特定の抗体標的に結合させることにより、精密な薬物送達を可能にします。 エステル結合は、循環中の安定性を確保し、癌細胞による内部移行時に薬物を放出し、治療効果を高めます .

バイオ直交化学およびクリック反応

抗体薬物複合体(ADC)

作用機序

Target of Action

The primary target of the 3-azidopropanoate-N-hydroxysuccinimide ester, also known as N3-C2-NHS ester, is in the realm of bioconjugation and cross-linking applications . It is a small molecule reagent that plays a significant role in the synthetic mechanism of drug delivery systems .

Mode of Action

N3-C2-NHS ester operates as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . As a versatile reactive reagent, it interacts with its targets to achieve precise targeted release of therapeutic drugs .

Biochemical Pathways

The compound is deeply embedded in the synthetic mechanism of drug delivery systems . It affects the biochemical pathways involved in bioconjugation and cross-linking, leading to downstream effects such as the targeted release of therapeutic drugs.

Pharmacokinetics

Its role in the targeted release of therapeutic drugs suggests that it may have significant impact on the bioavailability of the drugs it is conjugated with .

Result of Action

The result of the action of N3-C2-NHS ester is the precise targeted release of therapeutic drugs . This is achieved through its role in the synthesis of ADCs, where it serves as a non-cleavable linker .

Action Environment

Given its role in drug delivery systems, factors such as ph, temperature, and the presence of other biochemical entities could potentially influence its action .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3-azidopropanoate-N-hydroxysuccinimide ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the azide group, which can undergo copper-catalyzed Click Chemistry reactions with alkyne, DBCO, and BCN . The NHS ester can react with other primary amines to label proteins and antibodies .

Molecular Mechanism

At the molecular level, 3-azidopropanoate-N-hydroxysuccinimide ester exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The azide group in the compound can react with alkynes or cyclooctynes in the presence of a copper catalyst to form a stable triazole ring . This reaction is used in bioconjugation applications, allowing for the attachment of various functional groups or probes to biomolecules .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-azidopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O4/c8-10-9-4-3-7(14)15-11-5(12)1-2-6(11)13/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATICTZQAVLEKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2368592.png)

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368597.png)

![ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2368600.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2368606.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2368608.png)